1-(2-methylbenzyl)-3-((3-(trifluoromethyl)benzyl)thio)-1H-indole
Description
Properties
IUPAC Name |
1-[(2-methylphenyl)methyl]-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F3NS/c1-17-7-2-3-9-19(17)14-28-15-23(21-11-4-5-12-22(21)28)29-16-18-8-6-10-20(13-18)24(25,26)27/h2-13,15H,14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDNSERNKGBFFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)SCC4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-methylbenzyl)-3-((3-(trifluoromethyl)benzyl)thio)-1H-indole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound features an indole core substituted with a 2-methylbenzyl group and a thioether linkage to a trifluoromethylbenzyl moiety. Such structural characteristics are known to influence the compound's pharmacological properties.
Synthetic Route
The synthesis typically involves the reaction of 2-methylbenzyl chloride with 3-(trifluoromethyl)benzyl thio derivatives under basic conditions. The process requires careful optimization of reaction conditions to ensure high yields and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of various indole derivatives, including those similar to this compound. For instance, indole-based compounds have demonstrated significant cytotoxicity against various cancer cell lines, including ovarian (SKOV-3), prostate (PC-3), and cervical (HeLa) cancer cells, with IC50 values indicating effective inhibition of cell proliferation .
Table 1: Cytotoxic Activity of Indole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | SKOV-3 | TBD |
| 2-(5-bromo-1H-indol-3-yl)-5-methyl-1H-benzo[d]imidazole | SKOV-3 | 23.69 |
| 5-substituted indoles | HeLa | 39.08 |
The mechanism by which this compound exerts its anticancer effects may involve the modulation of key cellular pathways. The trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration and subsequent interaction with intracellular targets such as enzymes involved in cell cycle regulation and apoptosis .
Antimicrobial Activity
In addition to anticancer properties, compounds with similar structures have been evaluated for antimicrobial activity. Studies indicate that certain indole derivatives exhibit significant antibacterial and antifungal properties, suggesting a broad spectrum of biological activity .
Table 2: Antimicrobial Activity of Indole Derivatives
| Compound | Microbial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | TBD |
| Indole derivatives | Staphylococcus aureus | TBD |
Case Study 1: Anticancer Evaluation
A recent evaluation demonstrated that a structurally similar indole derivative exhibited potent cytotoxicity against multiple cancer cell lines, leading to further exploration into the structure-activity relationship (SAR). The study emphasized the role of substituents in enhancing biological activity, particularly focusing on electron-withdrawing groups like trifluoromethyl .
Case Study 2: Antimicrobial Screening
In another investigation, various indole derivatives were screened against common bacterial strains. The results indicated promising activity against both Gram-positive and Gram-negative bacteria, reinforcing the need for further development in this area .
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds with similar structures exhibit significant anticancer activities. For instance, studies have shown that certain indole derivatives possess potent antimitotic effects against various cancer cell lines. The National Cancer Institute (NCI) protocols have been employed to evaluate such compounds, revealing promising results in cell growth inhibition .
Enzyme Inhibition
The compound's thioether moiety suggests potential as an inhibitor for specific enzymes. For example, related thioether compounds have demonstrated high inhibitory potency against human microsomal epoxide hydrolase (mEH), with IC50 values in the low nanomolar range. This suggests that 1-(2-methylbenzyl)-3-((3-(trifluoromethyl)benzyl)thio)-1H-indole may also exhibit similar enzyme inhibitory properties, making it a candidate for further investigation in drug development .
Potential Therapeutic Uses
Given its structural characteristics and preliminary biological activity findings, this compound may have several therapeutic applications:
- Cancer Therapy : Its potential to inhibit tumor growth positions it as a candidate for the development of new anticancer drugs.
- Enzyme Modulation : As an enzyme inhibitor, it may be explored for treating conditions where mEH plays a critical role, such as in the metabolism of xenobiotics and endogenous compounds.
Case Study 1: Anticancer Activity Assessment
A study evaluated the anticancer properties of various indole derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited substantial cytotoxicity against multiple cancer cell lines with varying degrees of selectivity. The mean GI50 values were reported to be significantly lower than those of standard chemotherapeutics .
Case Study 2: Enzyme Inhibition Studies
In another investigation focusing on thioether-containing compounds, the inhibitory effects on human microsomal epoxide hydrolase were assessed. The results showed that modifications to the thioether structure could enhance inhibitory potency dramatically. This highlights the importance of structural variations in optimizing enzyme inhibitors .
Q & A
Q. Basic
- Primary Tools : X-ray crystallography (for unambiguous bond-length/angle determination) and 2D NMR (e.g., NOESY for spatial proximity analysis) .
- Ambiguity Resolution : For non-crystalline samples, computational modeling (DFT) predicts electronic environments, cross-referenced with experimental NMR shifts to confirm trifluoromethyl positioning .
- Example : In 3-(4-(trifluoromethyl)benzyl)-1H-indole, NMR at δ -62.5 ppm aligns with para-substitution, distinguishing it from ortho/meta isomers .
How can reaction conditions be optimized to improve yield in the final coupling step?
Q. Advanced
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance thiolate nucleophilicity but require inert atmospheres to prevent oxidation .
- Catalysis : Pd(PPh) or CuI accelerates aryl-thiol coupling, reducing side-product formation (e.g., disulfides). For example, triethylsilane in trifluoroacetic acid (TFA) minimizes byproducts during indole functionalization .
- Temperature Control : Lower temperatures (0–25°C) improve selectivity during benzyl-thiol coupling, while higher temperatures (50–80°C) drive indole alkylation .
What strategies are used to analyze structure-activity relationships (SAR) for this compound’s biological activity?
Q. Advanced
- Fragment Replacement : Systematic substitution of the trifluoromethyl or 2-methylbenzyl groups with bioisosteres (e.g., -CF → -OCF) to assess hydrophobic/hydrophilic balance .
- Binding Assays : Surface plasmon resonance (SPR) or fluorescence polarization quantify interactions with targets (e.g., tubulin or 15-lipoxygenase), with IC values correlated to substituent electronegativity .
- Case Study : Thiadiazole-thioether hybrids show enhanced tubulin inhibition (IC < 1 µM) compared to non-sulfur analogs, highlighting the thioether’s role in hydrophobic pocket binding .
How should researchers design in vitro pharmacological studies to minimize false positives?
Q. Advanced
- Counter-Screens : Test against related isoforms (e.g., α/β-tubulin subtypes) to confirm selectivity. For instance, 15LOX/PEBP1 inhibitors require validation against 12LOX to rule off-target effects .
- Cytotoxicity Controls : Use primary cell lines (e.g., human fibroblasts) alongside cancer cells to differentiate cytotoxic vs. targeted effects .
- Metabolic Stability : Pre-incubate compounds with liver microsomes (e.g., human CYP3A4) to identify rapid degradation, which may artifactually reduce activity .
How can conflicting biological activity data across studies be reconciled?
Q. Advanced
- Source Analysis : Compare assay conditions (e.g., ATP concentration in kinase assays affects IC). For example, tubulin polymerization assays vary by buffer pH (6.8 vs. 7.4), altering compound protonation states .
- Batch Purity : HRMS and HPLC-UV (≥95% purity) ensure activity discrepancies are not due to impurities. A 2023 study found that <90% purity in thiadiazole analogs led to false-negative results in antimicrobial screens .
- Standardization : Adopt validated protocols (e.g., NCI-60 panel for anticancer activity) to enable cross-study comparisons .
What computational methods predict this compound’s pharmacokinetic properties?
Q. Advanced
- ADMET Prediction : Tools like SwissADME calculate LogP (lipophilicity) and topological polar surface area (TPSA). For instance, a LogP >5 suggests poor solubility, requiring formulation adjustments (e.g., PEGylation) .
- Docking Simulations : AutoDock Vina models binding to targets like 15LOX, with scoring functions (e.g., ΔG < -8 kcal/mol) indicating high-affinity interactions .
- MD Simulations : GROMACS assesses stability of ligand-target complexes over 100-ns trajectories, identifying residues critical for binding (e.g., Lys556 in tubulin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
